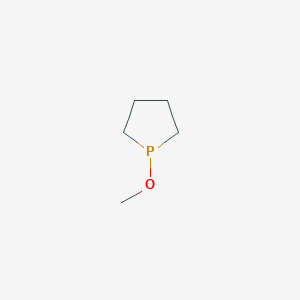
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene is a chemical compound known for its unique structural and electronic properties. It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar mesophases.
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene typically involves multiple steps. One common method starts with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene, which is then alkylated with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene has a wide range of scientific research applications:
Chemistry: It is used in the study of liquid crystalline materials and their phase behavior.
Biology: Its self-organizing properties make it useful in the development of biomimetic materials.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene exerts its effects is primarily through its ability to self-organize into columnar mesophases. This self-organization is driven by π-π interactions between the aromatic cores and van der Waals interactions between the alkyl chains. These interactions lead to the formation of stable, ordered structures that are essential for its applications in organic electronics .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene can be compared with other similar compounds such as:
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene: Similar in structure but with longer alkyl chains, leading to different mesophase behavior.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Contains formyl groups instead of alkoxy groups, which affects its electronic properties and reactivity.
2,3,6,7,10,11-Hexakis(dodecyloxy)benzene: Similar alkoxy substitution but on a benzene core instead of a triphenylene core, resulting in different self-organizing properties
Properties
CAS No. |
214958-05-1 |
|---|---|
Molecular Formula |
C90H156O6 |
Molecular Weight |
1334.2 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexadodecoxytriphenylene |
InChI |
InChI=1S/C90H156O6/c1-7-13-19-25-31-37-43-49-55-61-67-91-85-73-79-80(74-86(85)92-68-62-56-50-44-38-32-26-20-14-8-2)82-76-88(94-70-64-58-52-46-40-34-28-22-16-10-4)90(96-72-66-60-54-48-42-36-30-24-18-12-6)78-84(82)83-77-89(95-71-65-59-53-47-41-35-29-23-17-11-5)87(75-81(79)83)93-69-63-57-51-45-39-33-27-21-15-9-3/h73-78H,7-72H2,1-6H3 |
InChI Key |
CMZNGGWJRKCBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)

![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)





![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)



![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
